1,3-Dichloro-2-propanol-d5

描述

Contextual Significance of 1,3-Dichloro-2-propanol (B29581) (1,3-DCP) in Scientific Inquiry

1,3-Dichloro-2-propanol (1,3-DCP) is a chemical compound that has garnered significant attention in scientific research primarily due to its presence as a contaminant in certain foods and its use as an industrial intermediate. iarc.frca.gov It can form during food processing, particularly in products like acid-hydrolyzed vegetable protein, soy sauce, and other savory food items. ca.govnih.govd-nb.info The compound is also utilized in the manufacturing of other chemicals, such as epichlorohydrin (B41342), 1,3-dichloropropene (B49464), and 1,2,3-trichloropropane. iarc.frca.gov

The International Agency for Research on Cancer (IARC) has classified 1,3-DCP as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence in experimental animals. d-nb.infowikipedia.org This classification has driven much of the research into its detection, quantification, and toxicology. d-nb.infowho.int Consequently, accurate and sensitive analytical methods are crucial for monitoring its levels in food products and environmental samples to ensure consumer safety. inchem.orgresearchgate.net

Rationale for Deuterium (B1214612) Labeling in 1,3-DCP-d5 for Advanced Studies

In analytical chemistry, particularly in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for accurate quantification. scioninstruments.comscioninstruments.com An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known quantity to samples. scioninstruments.com It helps to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the precision and accuracy of the results. scioninstruments.comscioninstruments.comclearsynth.com

Deuterium-labeled compounds, such as 1,3-Dichloro-2-propanol-d5, are considered the gold standard for use as internal standards in mass spectrometry. scioninstruments.comclearsynth.com This is because their chemical behavior is nearly identical to their non-labeled counterparts. clearsynth.com The key difference is their mass, due to the replacement of hydrogen atoms with heavier deuterium isotopes. clearsynth.comscbt.com This mass difference allows the mass spectrometer to distinguish between the analyte (1,3-DCP) and the internal standard (1,3-DCP-d5), while they both experience similar effects from the analytical process, including any loss during sample extraction or variations in instrument response. scioninstruments.comcerilliant.com The use of 1,3-DCP-d5 provides a stable reference point that compensates for potential errors, leading to more reliable and accurate quantification of 1,3-DCP. iarc.frscioninstruments.com

Current Research Landscape and Knowledge Gaps Pertaining to 1,3-DCP-d5

The current research landscape for 1,3-DCP-d5 is intrinsically linked to the analysis of 1,3-DCP. A significant body of research focuses on developing and validating analytical methods for the detection of 1,3-DCP in various matrices, with a particular emphasis on food products and water. d-nb.inforesearchgate.net Many of these modern, highly sensitive methods, such as headspace GC-MS, explicitly use 1,3-DCP-d5 as an internal standard to achieve low detection limits and high accuracy. inchem.orgresearchgate.netoup.com

However, there are still knowledge gaps that warrant further investigation. While the use of deuterated standards is well-established, research into potential kinetic isotope effects (KIEs) during specific analytical derivatization or extraction procedures for 1,3-DCP could provide a deeper understanding of any subtle differences in behavior between the labeled and unlabeled compounds. nih.gov A KIE occurs when the isotopic substitution affects the rate of a chemical reaction, which could potentially introduce a small bias in quantification if not accounted for. nih.gov

Furthermore, while much of the focus has been on food, the occurrence and fate of 1,3-DCP in various environmental compartments and the development of standardized methods for these matrices using 1,3-DCP-d5 could be expanded. researchgate.net There is also an ongoing need to explore the formation of 1,3-DCP in a wider variety of processed foods, which would necessitate the continued use of reliable analytical techniques employing 1,3-DCP-d5. ca.gov

| Research Area | Focus | Key Findings/Applications | Identified Knowledge Gaps |

| Analytical Method Development | Detection and quantification of 1,3-DCP in food and environmental samples. d-nb.inforesearchgate.net | Use of 1,3-DCP-d5 in GC-MS and LC-MS methods improves accuracy and precision. inchem.orgoup.com | Further investigation into potential kinetic isotope effects during analysis. nih.gov |

| Food Contamination | Monitoring levels of 1,3-DCP in soy sauce, hydrolyzed vegetable proteins, and other processed foods. ca.govnih.gov | 1,3-DCP is a known process contaminant. iarc.fr | Formation pathways in a broader range of food products. ca.gov |

| Toxicology | Assessing the carcinogenic potential and other toxic effects of 1,3-DCP. d-nb.infowho.int | Classified as a possible human carcinogen (Group 2B) by IARC. wikipedia.org | Elucidation of the precise mechanisms of toxicity. |

| Environmental Science | Analysis of 1,3-DCP in water and other environmental matrices. researchgate.net | Methods using 1,3-DCP-d5 have been developed for water analysis. researchgate.net | Broader understanding of environmental fate and transport. |

Scope and Objectives of the Research Outline

This article aims to provide a focused overview of the chemical compound this compound, strictly within the context of its application in academic research. The primary objectives are to:

Explain the scientific importance of the non-labeled compound, 1,3-DCP.

Detail the rationale for using deuterium-labeled 1,3-DCP-d5 as an internal standard in analytical studies.

Summarize the current state of research involving 1,3-DCP-d5 and identify areas where further investigation is needed.

This article will adhere strictly to the outlined sections and will not include information outside of this defined scope.

Structure

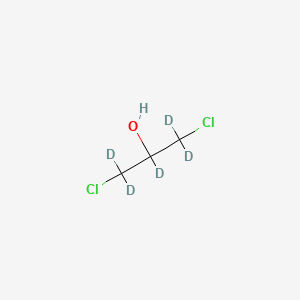

2D Structure

3D Structure

属性

IUPAC Name |

1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2O/c4-1-3(6)2-5/h3,6H,1-2H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWLEGDTCGBNGU-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724506 | |

| Record name | 1,3-Dichloro(~2~H_5_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-20-6 | |

| Record name | 1,3-Dichloro(~2~H_5_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Characterization of 1,3 Dichloro 2 Propanol D5

Synthetic Pathways for 1,3-DCP and Adaptations for Deuterium (B1214612) Incorporation

The synthesis of 1,3-DCP-d5 involves adapting established methods for producing unlabeled 1,3-DCP to incorporate deuterium atoms. The primary strategies begin with deuterated precursors to build the labeled carbon backbone.

A principal synthetic route to 1,3-DCP involves the hydrochlorination of glycerol (B35011). researchgate.netgoogle.com For the deuterated analogue, this process is adapted by using glycerol-d5 as the starting material. The reaction is typically carried out by treating glycerol-d5 with gaseous hydrogen chloride in the presence of a carboxylic acid catalyst, such as acetic acid. researchgate.netgoogle.com This reaction substitutes the hydroxyl groups at the C1 and C3 positions with chlorine atoms. researchgate.net The use of a fully deuterated glycerol precursor ensures that all five non-exchangeable hydrogen positions on the carbon skeleton are labeled with deuterium, resulting in the desired 1,3-dichloro-2-propan-1,1,2,3,3-d5-ol. isotope.com The reaction conditions, including temperature (typically 70-140°C) and continuous removal of water, are optimized to favor the formation of the 1,3-dichloro isomer. researchgate.netgoogle.com

Table 1: Comparison of Synthetic Precursors for 1,3-DCP-d5

| Precursor | Key Reagents | Typical Reaction | Advantage |

| Glycerol-d5 | Gaseous HCl, Acetic Acid (catalyst) | Hydrochlorination | Direct route to fully deuterated (d5) backbone. |

| Epichlorohydrin (B41342) | Deuterium Chloride (DCl), Heavy Water (D2O) | Ring-opening | Allows for specific placement of deuterium labels. |

| 1,3-Dichloroacetone (B141476) | Sodium borodeuteride (NaBD₄) | Ketone reduction | Specifically labels the C2 position. |

Another significant pathway to 1,3-DCP is through the reaction of epichlorohydrin with hydrochloric acid. nih.goviarc.fr To synthesize the deuterated version, this method can be modified by reacting epichlorohydrin with a deuterium source like deuterium chloride (DCl), often in heavy water (D2O). This process involves the ring-opening of the epoxide. The use of deuterated reagents facilitates the incorporation of deuterium atoms onto the propanol (B110389) structure. nih.gov This route is valuable as it can be used to produce 1,3-DCP and is an important reaction in the production of epichlorohydrin itself, a widely used commodity chemical. iarc.frchemicalbook.com

Beyond direct synthesis from deuterated glycerol or epichlorohydrin, other methods can be employed to introduce deuterium into propanol-like structures. snnu.edu.cnthalesnano.com One such technique is the reduction of a ketone precursor. For example, 1,3-dichloroacetone can be reduced using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride. lookchem.comgoogle.com This specifically introduces a deuterium atom at the C2 position, forming 1,3-dichloro-2-propanol-2-d1. To achieve the full d5 labeling, this would need to be combined with other deuteration steps or start from a deuterated acetone (B3395972) precursor. google.com Another advanced strategy is catalytic hydrogen-deuterium exchange (H-D exchange), where a catalyst facilitates the exchange of hydrogen atoms for deuterium from a source like D₂O or D₂ gas on a pre-existing molecule. snnu.edu.cnsci-hub.se

The precise placement of stable isotopes is a key goal in the synthesis of internal standards. washington.edu For 1,3-DCP-d5, the objective is to replace the five hydrogens on the carbon backbone (ClCD₂CD(OH)CD₂Cl). isotope.comeurisotop.com Starting with glycerol-d5 is the most direct way to achieve this specific d5 labeling pattern. Alternative strategies, such as using deuterated reagents with unlabeled precursors, allow for more varied labeling patterns. lookchem.com The choice of strategy depends on the desired final isotopologue and the commercial availability of the necessary deuterated starting materials. nih.gov The mass difference between the labeled and unlabeled compound is critical for mass spectrometric resolution, and a difference of 4-5 Daltons, as with a d5 label, is considered ideal. wuxiapptec.comnih.gov

Alternative Deuteration Methodologies for Propanol Derivatives

Purification and Quality Control of 1,3-DCP-d5 for Research Applications

High chemical and isotopic purity are paramount for an internal standard to ensure accurate and reproducible quantification in analytical methods. nih.goviacld.com Therefore, rigorous purification and quality control are mandatory after synthesis.

After synthesis, the crude product is a mixture that can include unreacted starting materials, catalysts, and isomeric byproducts like 2,3-dichloro-1-propanol. iarc.fr Chromatographic techniques are essential for isolating the pure 1,3-DCP-d5.

Gas Chromatography (GC) is a highly effective method for purifying volatile compounds like 1,3-DCP. nih.govmdpi.com The crude mixture is vaporized and separated based on the components' differential interactions with the stationary phase of the GC column. By carefully selecting the column and temperature profile, pure fractions of 1,3-DCP-d5 can be collected. mdpi.com

Solid Phase Extraction (SPE) is also used, particularly for sample cleanup before analysis. For instance, diatomaceous earth columns can be used to purify extracts containing chloropropanols. mdpi.comchinesestandard.net

Following purification, the quality of the 1,3-DCP-d5 is verified using several analytical methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive technique to confirm the chemical purity and identity of the compound. It also verifies the molecular weight, confirming the successful incorporation of the five deuterium atoms, and ensures the absence of significant impurities. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the precise structure and the specific locations of the deuterium atoms on the carbon backbone.

These quality control steps ensure that the final product meets the required specifications for use as a high-purity internal standard, often achieving chemical and isotopic purities of 98% or higher. isotope.comchinesestandard.net

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry for Deuterium Content and Purity)

The confirmation of the successful synthesis of 1,3-Dichloro-2-propanol-d5 and the determination of its isotopic enrichment rely on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are principal among these methods for providing detailed structural information and confirming the incorporation of deuterium atoms.

While specific research-grade NMR spectra for this compound are not widely published in public literature, the principles of NMR spectroscopy allow for a theoretical interpretation. In a standard ¹H NMR spectrum of non-deuterated 1,3-Dichloro-2-propanol (B29581), signals corresponding to the protons on the carbon backbone would be present. nih.gov However, for the deuterated analogue, the absence or significant reduction of these signals would be a primary indicator of successful deuterium incorporation. The presence of any residual proton signals would allow for the calculation of isotopic purity. Furthermore, ¹³C NMR spectroscopy can be used to confirm the carbon skeleton of the molecule. researchgate.net

Mass spectrometry provides a definitive method for determining the molecular weight and deuterium content of the synthesized compound. The technique offers precise quantification by using a deuterium-labeled internal standard. nih.goviarc.fr For this compound, the expected mass shift would be M+5 compared to its non-deuterated counterpart, reflecting the replacement of five hydrogen atoms with deuterium. sigmaaldrich.com This mass shift is a key identifier in the mass spectrum. High-resolution mass spectrometry can further confirm the elemental composition, providing an accurate mass measurement of the deuterated molecule. lgcstandards.com

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful tool for both separation and identification. nih.gov This technique is particularly useful for analyzing the purity of the sample and ensuring that the deuterated compound is free from its non-deuterated form and other synthesis-related impurities. nih.gov The retention time in the gas chromatogram helps to identify the compound, while the mass spectrum confirms its identity and isotopic labeling. nih.gov

Table 1: Spectroscopic Data for this compound

| Technique | Expected Observation | Information Gained |

| ¹H NMR | Absence or significant reduction of proton signals. | Confirmation of deuteration, estimation of isotopic purity. |

| ¹³C NMR | Signals corresponding to the three-carbon backbone. researchgate.net | Confirmation of the carbon skeleton. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the deuterated mass (M+5). sigmaaldrich.com | Confirmation of molecular weight and deuterium incorporation. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Single peak at the expected retention time with the correct mass spectrum. nih.gov | Assessment of chemical and isotopic purity. |

Assessment of Isotopic Purity and Chemical Purity

The assessment of both isotopic and chemical purity is a critical step in the characterization of this compound. These parameters determine the suitability of the compound for its intended applications, such as in environmental analysis or as a synthetic intermediate. isotope.comisotope.com

Isotopic Purity: Isotopic purity refers to the percentage of the compound that is fully deuterated as intended. It is typically expressed as atom percent deuterium (atom % D). For commercially available this compound, the isotopic purity is often specified as 98 atom % D. sigmaaldrich.com This high level of enrichment is crucial for applications where the deuterium label is used for quantification or as a tracer. The determination of isotopic purity is primarily achieved through mass spectrometry, which can distinguish between the deuterated molecule and any partially or non-deuterated species.

Chemical Purity: Chemical purity, on the other hand, refers to the absence of other chemical compounds. It is often determined using techniques like Gas Chromatography (GC), where the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. Commercially available standards often have a chemical purity of 98% or greater, as determined by GC. lgcstandards.comisotope.com

Table 2: Purity Specifications for this compound

| Parameter | Typical Specification | Analytical Method |

| Isotopic Purity | 98 atom % D sigmaaldrich.com | Mass Spectrometry |

| Chemical Purity | >95% (GC) lgcstandards.com to 98% isotope.comukisotope.com | Gas Chromatography (GC) |

It is important to note that while a high chemical purity indicates the absence of other compounds, it does not in itself guarantee high isotopic purity. A chemically pure sample could theoretically contain a mixture of deuterated and non-deuterated 1,3-dichloro-2-propanol. Therefore, both parameters must be assessed independently.

Storage and Handling Considerations for Deuterated Chloropropanols

Proper storage and handling of deuterated chloropropanols like this compound are essential to maintain their chemical and isotopic integrity. labinsights.nl

Storage: For long-term stability, this compound should be stored at room temperature, protected from light and moisture. isotope.comisotope.com Some suppliers recommend storage at -20°C. lgcstandards.com Exposure to moisture can lead to isotopic exchange, where the deuterium atoms are replaced by hydrogen from ambient water, thereby reducing the isotopic purity. labinsights.nl To prevent this, containers should be tightly sealed. For sensitive applications, handling under an inert atmosphere, such as dry nitrogen or argon, is recommended to prevent both moisture absorption and potential oxidation. labinsights.nlfishersci.com Solutions of the compound, for instance in methanol (B129727) or ethyl acetate (B1210297), should also be stored under similar conditions, typically at 0°C to 4°C, with specified storage periods to ensure stability. chinesestandard.net

Handling: When handling deuterated compounds, it is crucial to avoid cross-contamination with their non-deuterated counterparts. All glassware and equipment should be thoroughly cleaned and dried before use. labinsights.nl Given that 1,3-Dichloro-2-propanol is a combustible liquid and toxic, appropriate personal protective equipment, including gloves and eye protection, should be worn. fishersci.com Handling should be carried out in a well-ventilated area to avoid inhalation of vapors. fishersci.com

Table 3: Storage and Handling Guidelines for this compound

| Condition | Recommendation | Rationale |

| Temperature | Room temperature isotope.comisotope.com or -20°C lgcstandards.com | To ensure chemical stability. |

| Atmosphere | Tightly sealed container, inert atmosphere (e.g., nitrogen) for high-purity applications. labinsights.nlfishersci.com | To prevent isotopic exchange with atmospheric moisture and oxidation. |

| Light | Store away from light. isotope.comisotope.com | To prevent light-induced degradation. |

| Handling | Use in a well-ventilated area with appropriate personal protective equipment. fishersci.com | To mitigate health and safety risks. |

| Solutions | Store solutions (e.g., in ethyl acetate) at 0°C to 4°C and adhere to recommended storage periods. chinesestandard.net | To maintain the stability and concentration of the standard solution. |

Analytical Methodologies Employing 1,3 Dichloro 2 Propanol D5 As an Internal Standard

Application of 1,3-DCP-d5 in Quantitative Analysis of 1,3-DCP in Complex Matrices

The use of 1,3-DCP-d5 is integral to overcoming challenges in the analysis of 1,3-DCP, a compound recognized as a food processing contaminant and potential carcinogen. d-nb.infoderpharmachemica.com Its application ensures reliability in various analytical methods designed to detect and quantify 1,3-DCP at low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the determination of 1,3-DCP, with 1,3-DCP-d5 being the internal standard of choice for robust quantification. nih.govnih.gov In this method, a known quantity of 1,3-DCP-d5 is added (spiked) into the sample at the beginning of the preparation process. researchgate.net The sample then undergoes extraction, often using solvents like ethyl acetate (B1210297) or dichloromethane, followed by a concentration step. nih.govresearchgate.net

For enhanced sensitivity and chromatographic performance, the extracts are often derivatized. A common derivatizing agent is heptafluorobutyryl anhydride (B1165640) (HFBA), which reacts with the hydroxyl group of both 1,3-DCP and 1,3-DCP-d5. researchgate.net The resulting heptafluorobutyrate derivatives are more volatile and produce higher-molecular-weight ion fragments, which are less susceptible to interference. who.int

During GC-MS analysis, which is frequently performed in the highly selective Selected Ion Monitoring (SIM) mode, the instrument monitors specific mass-to-charge (m/z) ratios for the analyte and the internal standard. researchgate.net For the derivatized compounds, quantitative ions are typically m/z 275 for 1,3-DCP and m/z 278 for 1,3-DCP-d5. researchgate.netnih.gov By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, the concentration of 1,3-DCP in the original sample can be accurately calculated, correcting for any losses during sample preparation or variations in instrument response. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that offers significant advantages in terms of speed, sensitivity, and automation for volatile and semi-volatile compounds like 1,3-DCP. who.intchromatographyonline.com When coupled with tandem mass spectrometry (GC-MS/MS), the method provides exceptional selectivity and low detection limits. hpst.cz

In this procedure, the sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the headspace. researchgate.net An SPME fiber, coated with a suitable stationary phase such as Carboxen/Polydimethylsiloxane (CAR/PDMS), is then exposed to the headspace, where it adsorbs and concentrates the analytes. nih.gov The use of 1,3-DCP-d5 as an internal standard is crucial to account for variability in the equilibrium between the sample matrix and the headspace, as well as inconsistencies in fiber adsorption. who.int After extraction, the fiber is thermally desorbed in the hot GC inlet, and the analytes are analyzed by GC-MS or GC-MS/MS. chromatographyonline.com This approach minimizes matrix interference and can achieve very low detection limits, making it suitable for trace analysis in complex samples like food and beverages. hpst.czkuleuven.be

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a technique that uses elevated temperatures and pressures to achieve rapid and efficient extraction of analytes from solid and semi-solid samples. researchgate.netacs.org A method has been developed for the determination of 1,3-DCP in bakery foods that combines PLE with an in situ derivatization step. researchgate.net

In this one-step protocol, the food sample is mixed with a dispersant (e.g., diatomaceous earth) and placed in an extraction cell. researchgate.net The deuterated internal standard, 1,3-DCP-d5, is added along with the extraction solvent (e.g., ethyl acetate) and a derivatizing reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net The extraction is performed under optimized conditions of temperature and pressure, during which the analytes are simultaneously extracted and derivatized within the cell. researchgate.net This integrated approach reduces sample handling, solvent consumption, and analysis time. researchgate.net The resulting extract, containing the silylated derivatives of 1,3-DCP and 1,3-DCP-d5, is then analyzed by GC-MS. researchgate.net

The primary function of a deuterated internal standard like 1,3-DCP-d5 is to compensate for matrix effects and variations in analytical recovery. scioninstruments.com Matrix effects occur when co-extracted components from the sample interfere with the ionization of the target analyte, causing either signal suppression or enhancement. scioninstruments.comacs.org Recovery refers to the percentage of the analyte that is successfully carried through all stages of sample preparation and analysis.

Studies have shown that the use of 1,3-DCP-d5 effectively mitigates these issues across different sample types.

In the analysis of river water, the influence of potential interferences like humic acid was evaluated, with the method demonstrating an excellent average recovery rate of 105±3%. nih.gov

When extracting 1,3-DCP from complex biological matrices like blood, the extraction with ethyl acetate was efficient, and the similar response of the analyte in blood, water, and a pure solvent standard indicated an absence of significant matrix effects. acs.org

Conversely, another study analyzing food products noted a signal decrease of around 20% for 1,3-DCP due to matrix effects, underscoring the necessity of the internal standard for accurate correction. researchgate.net

Recovery rates can vary depending on the matrix and the method, with one study reporting recoveries of 75–80% for 1,3-DCP. nih.gov

These findings confirm that while recovery is not always 100% and matrix effects can be present, the chemically identical nature of 1,3-DCP-d5 ensures that it is affected in the same manner as the native analyte, allowing for reliable and accurate quantification. nih.govresearchgate.net

Table 1: Reported Recovery Rates for 1,3-DCP Using 1,3-DCP-d5 Internal Standard

| Matrix | Analytical Method | Reported Recovery | Source(s) |

|---|---|---|---|

| River Water | GC-MS | 105 ± 3% | nih.gov |

| Food | GC-MS | 75 - 80% | nih.gov |

| Soy Sauce, Food Products | GC-MS | ~80% | researchgate.net |

Pressurized Liquid Extraction (PLE) and In Situ Derivatization for Food Samples

Method Validation and Quality Assurance Protocols

Method validation is essential to ensure that an analytical procedure is fit for its intended purpose. For methods employing 1,3-DCP-d5, validation protocols focus on demonstrating performance characteristics such as linearity, accuracy, precision, and sensitivity. d-nb.infobund.de

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. d-nb.infoagriculturejournals.cz These values are critical for assessing the suitability of a method for trace contaminant analysis. The use of sensitive instrumentation like GC-MS, often coupled with sample preparation techniques like SPME or derivatization, allows for very low LODs and LOQs for 1,3-DCP. nih.govresearchgate.net

Various studies have established the LOD and LOQ for 1,3-DCP in different matrices using methods that rely on 1,3-DCP-d5 for quantification. The reported limits vary based on the specific methodology, instrumentation, and sample matrix. For instance, regulatory bodies may set required detection limits, such as the 2 µg/L limit for 1,3-DCP in water extracts from food contact materials stipulated by the German Federal Institute for Risk Assessment (BfR). bund.de

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for 1,3-DCP

| Matrix | Analytical Method | LOD | LOQ | Source(s) |

|---|---|---|---|---|

| Various Foods | GC-MS | 1.06 - 3.15 ng/g | - | d-nb.info |

| River Water | GC-MS | - | 0.1 µg/L | nih.gov |

| Food | GC-MS | 0.2 µg/kg | 0.6 µg/kg | nih.gov |

| Bakery Foods | PLE-GC-MS | - | 1.6 µg/kg | researchgate.net |

| Soy Sauce, Food Products | GC-MS | 1 ng/g | 3 ng/g | researchgate.net |

Evaluation of Repeatability and Accuracy

The validation of an analytical method is crucial to guarantee reliable and consistent results. particle.dk Key parameters in this validation process are repeatability and accuracy. particle.dkeuropa.eu Repeatability, or intra-assay precision, measures the consistency of results over a short period under the same operating conditions, while accuracy reflects the closeness of the measured value to the true value. europa.eu

The use of 1,3-DCP-d5 as an internal standard significantly enhances the repeatability and accuracy of analytical methods for chloropropanols. In a study developing a rapid GC-MS method for determining 1,3-DCP in water, the use of 1,3-DCP-d5 resulted in a repeatability coefficient of variation of 5.4% for spiked water samples. researchgate.netnih.gov The average recovery rate, a measure of accuracy, was found to be 105±3%. researchgate.netnih.gov

Another improved GC-MS method for the simultaneous detection of 3-MCPD and 1,3-DCP in various food matrices also demonstrated high precision and accuracy. nih.gov The recovery rates for 1,3-DCP ranged from 75% to 80%, showcasing the method's accuracy. nih.gov Furthermore, a headspace GC-MS method utilizing a deuterium-labeled internal standard for 1,3-DCP analysis provides precise quantification. nih.gov

The following table summarizes the performance of analytical methods using 1,3-DCP-d5 as an internal standard:

Table 1: Repeatability and Accuracy Data for Analytical Methods Using 1,3-DCP-d5

| Analytical Method | Matrix | Repeatability (Coefficient of Variation %) | Accuracy (Recovery Rate %) | Source |

|---|---|---|---|---|

| GC-MS | Water | 5.4% | 105 ± 3% | researchgate.netnih.gov |

| GC-MS | Food (Soybean Paste) | Not specified | 76% | nih.gov |

Stability Testing of 1,3-DCP and 1,3-DCP-d5 in Analytical Samples

The stability of both the analyte (1,3-DCP) and the internal standard (1,3-DCP-d5) in the sample matrix is crucial for obtaining reliable quantitative results. Stability tests are conducted to understand the degradation rate of these compounds under specific storage conditions.

In a study involving river water, stability tests were performed at 6°C. researchgate.netnih.gov The results indicated an estimated degradation rate for 1,3-DCP of 0.008±0.0008 day⁻¹. researchgate.netnih.gov This low degradation rate suggests that samples can be stored at this temperature for a reasonable period without significant loss of the analyte.

An interlaboratory comparison exercise confirmed the stability of 2-MCPD and 1,3-DCP in a cold water extract solution over a three-week period. bund.de While this study did not explicitly mention the stability of the deuterated internal standard, the stability of the non-labeled compound is a good indicator of the expected stability of its deuterated counterpart, as they share similar chemical properties.

Comparative Analysis of Different Analytical Approaches Utilizing Deuterated Standards

Deuterated internal standards, like 1,3-DCP-d5, are widely favored in analytical chemistry, especially in mass spectrometry-based methods, due to their distinct advantages over other types of internal standards. clearsynth.comudspub.com

The primary benefit of using a deuterated standard is that it behaves almost identically to the analyte during extraction, derivatization, and chromatography, but it can be distinguished by its higher mass in the mass spectrometer. scioninstruments.com This co-elution and similar behavior effectively compensate for matrix effects, where other compounds in a complex sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. clearsynth.com

In the analysis of chloropropanols, methods employing 1,3-DCP-d5 demonstrate superior performance. For instance, a headspace GC-MS method using a deuterium-labeled internal standard is noted for its rapidity, sensitivity, and the minimal sample preparation required. nih.gov This approach provides accurate identification and precise quantification. nih.gov

Alternative derivatization reagents exist for chloropropanol (B1252657) analysis, such as phenylboronic acid (PBA). nih.govagriculturejournals.cz However, PBA is only reactive with diols and therefore cannot be used for the analysis of 1,3-DCP. nih.govagriculturejournals.cz This highlights the versatility of methods that can simultaneously analyze multiple chloropropanols, which is often facilitated by the use of specific deuterated internal standards for each analyte.

The use of deuterated standards also allows for the development of robust and reliable methods that can be validated and applied across different laboratories and for various complex matrices, from environmental water samples to diverse food products. clearsynth.comlcms.cz While the initial cost of deuterated standards can be higher, the improved accuracy, precision, and reliability of the analytical data often justify the investment, especially in regulatory and food safety applications. udspub.comresearchgate.net

Advanced Mechanistic Studies of 1,3 Dichloro 2 Propanol Using Deuterium Labeling

Investigations into the Formation Pathways of 1,3-DCP in Various Systems

Deuterium (B1214612) labeling is a powerful technique for tracing the origin and transformation of molecules in complex systems. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, researchers can follow the path of a molecule through a series of reactions.

Chlorination of Glycerol (B35011) and Glycerol-d5 in Acidic Environments

The reaction of glycerol with hydrochloric acid, particularly under acidic conditions and at elevated temperatures, is a primary route for the formation of 1,3-DCP. researchgate.net In industrial settings, this reaction is a key step in some processes for producing epichlorohydrin (B41342). researchgate.net The use of glycerol-d5 in laboratory studies allows for the unambiguous confirmation that glycerol is the direct precursor to 1,3-DCP. The presence of the deuterium atoms on the resulting 1,3-DCP-d5 molecule serves as an isotopic signature, confirming the reaction pathway. This is crucial for understanding the reaction mechanism, which involves the protonation of glycerol's hydroxyl groups followed by nucleophilic substitution by chloride ions.

Formation as a Contaminant in Processed Materials and the Role of Deuterated Precursors

1,3-DCP is a known contaminant in a variety of processed foods, often forming from the reaction of lipids and glycerol with chloride ions during heat treatment. nih.govnih.gov It is frequently found alongside 3-monochloro-1,2-propanediol (3-MCPD). nih.govderpharmachemica.com To accurately quantify the amount of 1,3-DCP formed during processing and to develop effective mitigation strategies, deuterated internal standards like 1,3-DCP-d5 are essential. nih.govwho.int These standards are added to a sample before analysis. Because they are chemically identical to the non-labeled compound but have a different mass, they can be distinguished using mass spectrometry. nih.govwho.int This allows for precise quantification by correcting for any loss of the analyte during sample preparation and analysis. nih.gov The use of deuterated precursors in model systems also helps to identify the specific conditions that lead to the formation of these contaminants.

Kinetic Studies of 1,3-DCP Formation with Deuterium Tracers

Kinetic studies are vital for understanding the rates and mechanisms of chemical reactions. The use of deuterium tracers in these studies can reveal the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. unam.mx The KIE is a powerful tool for determining whether a particular bond to a hydrogen atom is broken in the rate-determining step of a reaction. gmu.edu

If the formation of 1,3-DCP from a deuterated precursor like glycerol-d5 is slower than from non-deuterated glycerol, it indicates a "normal" primary KIE. This would suggest that a carbon-hydrogen bond is broken during the slowest step of the reaction. Conversely, an "inverse" KIE (a faster reaction with the deuterated compound) or no significant KIE would provide different mechanistic insights. gmu.edu While specific KIE data for the formation of 1,3-DCP is not widely published, the principles of KIE are well-established and are a key application of deuterated compounds in mechanistic chemistry. baranlab.orgcdnsciencepub.comnih.gov

Metabolic Fate and Biotransformation of 1,3-DCP-d5 in Biological Systems

Understanding how the body processes and eliminates foreign compounds is a cornerstone of toxicology. Deuterium-labeled compounds like 1,3-DCP-d5 are invaluable for metabolic studies, as they allow for the clear identification and tracking of metabolites.

Identification of Deuterated Metabolites and Their Pathways (e.g., Epichlorohydrin-d5 (B137625), Dichloroacetone-d5)

The metabolism of 1,3-DCP is thought to proceed through several key pathways, leading to the formation of reactive intermediates. acs.org The use of 1,3-DCP-d5 has been instrumental in confirming these pathways. acs.org One major proposed metabolite is epichlorohydrin (ECH). nih.govacs.org Studies using 1,3-DCP-d5 have directly demonstrated the formation of epichlorohydrin-d5 (ECH-d5) in vivo. acs.org This conversion is significant as ECH is considered a probable human carcinogen. acs.org

Below is a table summarizing the key compounds and their properties in these metabolic studies.

| Compound | Deuterated Analog | CAS Number (Unlabeled) | CAS Number (Labeled) | Key Role |

| 1,3-Dichloro-2-propanol (B29581) | 1,3-Dichloro-2-propanol-d5 | 96-23-1 isotope.com | 1173020-20-6 isotope.com | Parent compound |

| Epichlorohydrin | Epichlorohydrin-d5 | 106-89-8 | 69533-54-6 | Reactive metabolite |

| 1,3-Dichloroacetone (B141476) | 1,3-Dichloroacetone-d5 | 534-07-6 | Not specified | Oxidative metabolite |

Role of Deuterium Labeling in Elucidating Enzyme-Mediated Transformations (e.g., Cytochrome P450, Halohydrin Dehalogenases)

Specific enzymes play a critical role in the metabolism of 1,3-DCP. Deuterium labeling helps to elucidate the mechanisms of these enzyme-catalyzed reactions. The Cytochrome P450 (CYP) family of enzymes is a major system for oxidizing foreign compounds. The conversion of 1,3-DCP to 1,3-dichloroacetone is a likely CYP-mediated process. acs.org Studies with 1,3-DCP-d5 can help confirm the role of CYP enzymes and identify the specific isoforms involved.

Halohydrin dehalogenases are another class of enzymes relevant to 1,3-DCP metabolism. nih.govwikipedia.org These enzymes can detoxify halohydrins by converting them into epoxides. nih.gov The conversion of 1,3-DCP to epichlorohydrin is a reaction catalyzed by halohydrin dehalogenases. nih.govnih.gov Using 1,3-DCP-d5 in in-vitro assays with purified halohydrin dehalogenases allows for precise measurement of enzyme kinetics and substrate specificity. nih.gov For example, the halohydrin dehalogenase from Agrobacterium radiobacter AD1 (HheC) has been shown to efficiently catalyze the conversion of 1,3-DCP to epichlorohydrin. nih.gov

The data below illustrates the kinetic parameters for a halohydrin dehalogenase with 1,3-DCP as a substrate.

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | Source |

| Halohydrin dehalogenase (HheC) | 1,3-Dichloro-2-propanol | 0.010 | 37 | nih.gov |

The use of 1,3-DCP-d5 in such experiments provides a clear and interference-free signal for tracking the enzymatic reaction, further solidifying our understanding of the biotransformation of this compound.

Pharmacokinetic Studies (Absorption, Distribution, Excretion) of 1,3-DCP-d5

The use of stable heavy isotopes, such as deuterium, incorporated into drug molecules is a well-established practice for tracer applications in quantitative analysis during drug development. medchemexpress.com While specific, detailed pharmacokinetic studies focusing on the absorption, distribution, and excretion of this compound (1,3-DCP-d5) are not extensively documented in public literature, its primary application as an internal standard in analytical chemistry provides indirect insight. medchemexpress.comresearchgate.net

Internal standards are crucial for the accurate quantification of an analyte, and a deuterated version of the analyte is often the ideal choice. This is because its physicochemical properties are nearly identical to the non-labeled compound, ensuring it behaves similarly during sample extraction, chromatography, and ionization in mass spectrometry. researchgate.netnih.gov The underlying assumption is that the deuterated and non-deuterated forms will have virtually indistinguishable absorption, distribution, and excretion profiles within a biological system. Therefore, 1,3-DCP-d5 is used to trace and precisely quantify 1,3-DCP in various matrices, including water and food products. researchgate.netnih.gov The utility of 1,3-DCP-d5 in these methods relies on the principle that its journey through a biological system mirrors that of the parent compound.

Deuterium Isotope Effects on Metabolic Rates and Pathways

The substitution of hydrogen with deuterium can alter the pharmacokinetic properties of a molecule, a phenomenon known as the kinetic deuterium isotope effect (KIE). nih.gov This effect is most pronounced when the cleavage of a carbon-deuterium (C-D) bond is the rate-limiting step in a metabolic reaction. Since the C-D bond is stronger than a carbon-hydrogen (C-H) bond, its cleavage requires more energy, which can lead to a slower rate of metabolism. nih.gov

The metabolism of 1,3-DCP in mammals is not fully elucidated but is known to involve oxidation and the depletion of cellular glutathione (B108866). nih.govinchem.org Key metabolic processes may include oxidation by alcohol dehydrogenase to form dichloroacetone or metabolism by cytochrome P450 enzymes. inchem.org

Deuteration at specific positions on the 1,3-DCP molecule could potentially slow down these oxidative metabolic pathways. Understanding these effects is critical, as species-specific differences in metabolic enzymes and systemic clearance mechanisms can significantly influence the in vivo outcome of deuteration. nih.gov While the theoretical basis for a KIE on 1,3-DCP metabolism is sound, specific experimental studies quantifying the effect of deuteration on the metabolic rates and pathway preferences of 1,3-DCP-d5 are not detailed in the available research.

Table 1: Potential Influence of Deuterium Labeling on 1,3-DCP Metabolic Pathways

| Metabolic Pathway | Key Enzymes/Processes | Potential Effect of Deuterium Labeling (1,3-DCP-d5) |

|---|---|---|

| Oxidation | Alcohol Dehydrogenase, Cytochrome P450 (CYP2E1) inchem.org | Slower rate of oxidation if C-D bond cleavage is the rate-determining step (Kinetic Isotope Effect). nih.gov |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Minimal direct effect expected, as this pathway typically involves nucleophilic substitution at the carbon bearing the chlorine, not C-D bond cleavage. |

| Hydrolysis | Non-enzymatic or enzymatic | Negligible isotope effect expected on hydrolysis of the C-Cl bonds. |

Degradation and Environmental Fate Studies of 1,3-DCP-d5

Deuterium-labeled compounds like 1,3-DCP-d5 are invaluable tools for studying the degradation and environmental fate of contaminants. They allow for precise tracking and differentiation from naturally occurring background substances.

Biodegradation Mechanisms of Deuterated 1,3-DCP by Microbial Strains

The biodegradation of 1,3-DCP has been observed in several microbial strains, which utilize the compound as a source of carbon and energy. nih.gov For instance, Pseudomonas cichorii 170 degrades 1,3-dichloropropene (B49464) via hydrolysis to 3-chloroallyl alcohol, a pathway involving a haloalkane dehalogenase. nih.gov Similarly, Pseudomonas putida has been studied for its ability to biodegrade 1,3-DCP. researchgate.net The degradation of halogenated organic compounds by haloalkane dehalogenases (HHDs) is a recognized pathway, and some HHDs are effective in degrading 1,3-DCP. um.edu.my

The use of deuterated compounds, a technique known as Deuterium Isotope Probing (DIP), offers a powerful method for elucidating these biodegradation mechanisms. researchgate.net By using 1,3-DCP-d5, researchers can trace the atoms from the contaminant into microbial biomass and metabolic byproducts. This helps to definitively confirm degradation pathways and distinguish between the original contaminant and metabolites. researchgate.net

Table 2: Microbial Strains and Enzymes in 1,3-DCP Degradation

| Microbial Strain | Relevant Enzyme Class | Degradation Pathway Insight |

|---|---|---|

| Pseudomonas cichorii | Haloalkane Dehalogenase nih.gov | Hydrolyzes halogenated compounds, initiating the degradation cascade. nih.gov |

| Pseudomonas putida | Dehalogenases researchgate.net | Capable of utilizing 1,3-DCP, with degradation rates dependent on initial concentrations. researchgate.net |

| Arthrobacter sp. | Haloalkane Dehalogenase (HHD) um.edu.my | HHDs are known to effectively degrade halogenated compounds including 1,3-DCP. um.edu.my |

Assessment of Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis) with Deuterium Tracers

Abiotic degradation processes, such as hydrolysis and photolysis, are significant in determining the environmental fate of chemicals. rsc.org Deuterium tracers provide a robust method for studying these processes. For example, in studies of other chlorinated compounds, deuterium labeling has been used to confirm that the formation of certain degradation products was the result of an abiotic process. asm.org

The low water solubility and other physicochemical properties of chlorinated compounds influence their environmental behavior. epa.gov For 1,3-DCP, hydrolysis is a potential degradation route. nih.gov By using 1,3-DCP-d5 in controlled laboratory experiments, scientists can monitor the rate of disappearance of the parent compound and the appearance of degradation products under various conditions (e.g., different pH levels, UV light exposure) without interference from biological activity. This allows for a clear assessment of abiotic degradation rates and pathways. asm.org While specific studies on the abiotic degradation of 1,3-DCP-d5 were not found, the methodology is well-established for environmental fate studies of other contaminants. asm.orgdcu.ie

Environmental Persistence and Transport Studies Using 1,3-DCP-d5

Understanding the persistence and transport of contaminants in the environment is crucial for risk assessment. nih.gov The persistence of organic pollutants is often complicated by their low availability to degrading microorganisms and their tendency to form non-extractable residues (NERs) in soil. researchgate.netunil.ch

Deuterium Isotope Probing (DIP) has emerged as a key technique to address these challenges. researchgate.net Studies using other deuterated compounds have shown that deuterium is negligibly incorporated into harmless biogenic NERs, which are formed from microbial biomass. This makes deuterium-labeled compounds excellent tracers for hazardous xenobiotic NERs, which consist of the original contaminant or its direct metabolites bound to the environmental matrix. researchgate.net

Therefore, 1,3-DCP-d5 can be used in soil or sediment studies to:

Quantify the formation of xenobiotic NERs. researchgate.net

Track the movement and transport of the contaminant through different environmental compartments.

Table 3: Applications of 1,3-DCP-d5 in Environmental Fate Studies

| Study Type | Application of 1,3-DCP-d5 | Research Goal |

|---|---|---|

| Persistence Studies | Tracer in soil/sediment microcosms. | To differentiate between xenobiotic and biogenic non-extractable residues (NERs) and accurately measure persistence. researchgate.net |

| Transport Studies | Labeled compound introduced into soil columns or aquatic systems. | To track the movement and partitioning of the contaminant in water, soil, and air. nih.gov |

| Degradation Pathway Analysis | Substrate for biotic and abiotic degradation experiments. | To identify and quantify degradation products and distinguish between biological and chemical degradation pathways. asm.org |

Toxicological and Carcinogenicity Research Utilizing 1,3 Dichloro 2 Propanol D5

Mechanisms of Toxicity and Carcinogenicity with Deuterium (B1214612) Labeling

The toxicity and carcinogenicity of 1,3-dichloro-2-propanol (B29581) (1,3-DCP) are believed to be mediated by its reactive metabolites. acs.orgnih.govnih.gov The use of deuterium-labeled 1,3-DCP-d5 has been instrumental in elucidating these mechanisms.

Investigation of DNA Adduct Formation and Genotoxicity Using Labeled Compounds

The formation of covalent bonds between chemical carcinogens or their metabolites and DNA, known as DNA adducts, is a crucial initial step in the process of chemical carcinogenesis. nih.govmdpi.com The genotoxic nature of a compound, or its ability to damage genetic material, is often linked to its potential to form these adducts. mdpi.com

While direct studies on DNA adduct formation specifically using 1,3-DCP-d5 are not extensively detailed in the provided results, the genotoxicity of the parent compound, 1,3-DCP, has been established in various in vitro systems. who.intnih.gov It has been shown to induce mutations in bacteria and sister chromatid exchange in Chinese hamster V79 cells. nih.gov The use of labeled compounds like 1,3-DCP-d5 is essential for accurately quantifying the extent of DNA binding and identifying the specific adducts formed, which can serve as biomarkers of exposure and help elucidate the mechanism of cancer initiation. nih.gov

Role of Reactive Metabolites (e.g., Epichlorohydrin-d5) in Cellular Damage

The toxic effects of 1,3-DCP are largely attributed to its biotransformation into reactive metabolites, principally epichlorohydrin (B41342) and 1,3-dichloroacetone (B141476). acs.orgnih.govnih.gov Studies utilizing 1,3-DCP-d5 have been pivotal in tracking the in vivo formation of these transient and reactive intermediates.

Research has demonstrated that following oral administration of 1,3-DCP to rats, its reactive metabolite epichlorohydrin can be detected in the blood. acs.orgnih.govnih.gov The use of deuterated standards, such as epichlorohydrin-d5 (B137625) (ECH-d5) and 1,3-DCP-d5, allows for sensitive and accurate quantification of these metabolites in biological matrices. acs.orgacs.org In one study, after giving rats a single oral dose of 1,3-DCP, epichlorohydrin was detected in the blood, reaching its maximum concentration quickly and then being rapidly cleared. nih.govnih.gov The rapid disappearance of epichlorohydrin in liver homogenate suggests extensive first-pass metabolism. nih.govnih.gov These findings provide direct evidence for the in vivo conversion of 1,3-DCP to the known carcinogen epichlorohydrin, supporting the hypothesis that this metabolic activation is a key step in its mechanism of toxicity. acs.orgnih.govnih.govresearchgate.net

Oxidative Stress and Ferroptosis Pathways Mediated by 1,3-DCP-d5

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products, is a recognized mechanism of cellular damage. mdpi.comfrontiersin.org Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. mdpi.comfrontiersin.orgnih.gov

While direct studies linking 1,3-DCP-d5 to the induction of ferroptosis are not available in the search results, the known mechanisms of its non-labeled counterpart suggest a potential role. The metabolism of 1,3-DCP can lead to the generation of ROS, contributing to oxidative stress. nih.gov This oxidative stress can, in turn, promote ferroptosis by overwhelming the cell's antioxidant defenses, such as glutathione (B108866) peroxidase 4 (GPX4). mdpi.com The depletion of glutathione, a key antioxidant, is a known effect of 1,3-DCP and its metabolites, which would further sensitize cells to ferroptosis. mdpi.com

Impact on Glutathione Depletion and Related Biochemical Pathways

Glutathione (GSH) is a critical tripeptide that plays a central role in the detoxification of xenobiotics and the protection of cells from oxidative damage. The depletion of cellular GSH is a significant event in the toxicity of many chemicals, including 1,3-DCP.

In vitro studies have shown that 1,3-DCP-induced liver toxicity is associated with the depletion of reduced glutathione. ca.gov Both 1,3-DCP and its metabolite, 1,3-dichloroacetone, have been shown to deplete glutathione in rat liver microsomes and hepatocyte cultures. ca.gov This depletion is thought to occur through conjugation reactions catalyzed by glutathione S-transferases, a major pathway for the detoxification of electrophilic compounds. The increased frequency of DNA breaks observed in rat hepatocytes after GSH depletion confirms the crucial role of this tripeptide in the detoxification of 1,3-DCP. nih.gov

In Vitro and In Vivo Toxicological Studies with Deuterated 1,3-DCP

The use of deuterated 1,3-DCP, primarily as an internal standard, is crucial for the accuracy of in vitro and in vivo toxicological studies.

Cellular Assays for Cytotoxicity and Genotoxicity

Cellular assays are fundamental tools in toxicology for assessing the potential of a chemical to cause cell death (cytotoxicity) and damage to genetic material (genotoxicity).

Various in vitro assays have been employed to evaluate the toxic effects of 1,3-DCP. For instance, a reduction in cell viability, dependent on dose and treatment duration, was observed in V79 cells and rat hepatocytes exposed to 1,3-DCP. nih.gov Genotoxicity has been demonstrated by the induction of DNA single-strand breaks in V79 cells and DNA fragmentation and repair synthesis in primary cultures of rat and human hepatocytes. nih.gov The cytokinesis-block micronucleus assay is another method used to assess mutagenic activity in human lymphocytes. nih.govmdpi.com In such studies, 1,3-DCP-d5 would be invaluable as an internal standard for the precise quantification of the parent compound and its metabolites in the cell culture medium and within the cells, ensuring accurate dose-response relationships. acs.org

Animal Model Studies for Carcinogenicity and Organ-Specific Toxicity

Research utilizing animal models has been crucial in evaluating the carcinogenic potential and identifying target organs for the toxicity of 1,3-Dichloro-2-propanol (1,3-DCP). While specific carcinogenicity studies on the deuterated form, 1,3-Dichloro-2-propanol-d5 (1,3-DCP-d5), are not available in the reviewed literature, the extensive data on the non-labeled compound provides a foundational understanding of its toxicological profile. The International Agency for Research on Cancer (IARC) has classified 1,3-DCP as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals. nih.govresearchgate.net

Long-term drinking water studies in Wistar KFM-Han rats have been pivotal in demonstrating the carcinogenic effects of 1,3-DCP. ca.govwho.intinchem.org These studies have shown that chronic exposure to 1,3-DCP leads to a statistically significant increase in the incidence of both benign and malignant tumors in multiple organs. ca.govinchem.org

The primary target organs for 1,3-DCP-induced carcinogenicity in rats include the liver, tongue, thyroid, and kidneys. ca.govindustrialchemicals.gov.au In both male and female rats, a notable increase in hepatocellular adenomas and carcinomas has been observed. nih.govca.govindustrialchemicals.gov.au Furthermore, the incidence of squamous cell papillomas and carcinomas of the tongue was significantly elevated in treated animals. nih.govca.gov Tumors of the thyroid, specifically follicular cell adenomas and carcinomas, were also a significant finding in both sexes. nih.govindustrialchemicals.gov.au In male rats, there was a specific increase in the incidence of renal tubular adenomas and carcinomas. nih.govindustrialchemicals.gov.au

The organ-specific toxicity of 1,3-DCP is not limited to carcinogenicity. Studies have reported other toxic effects, such as hepatotoxicity, evidenced by findings like irregular zonal hepatocellular necrosis at higher doses. inchem.org The substance is also noted to have effects on the liver and kidneys upon repeated exposure. echemi.com

Below is a summary of the key findings from animal carcinogenicity studies on 1,3-Dichloro-2-propanol.

Table 1: Summary of Carcinogenic Findings for 1,3-Dichloro-2-propanol in Animal Models

| Species | Route of Administration | Target Organs for Carcinogenicity | Tumor Types Observed |

| Wistar KFM-Han Rats | Drinking Water | Liver, Tongue, Thyroid, Kidney (males) | Hepatocellular Adenoma, Hepatocellular Carcinoma, Squamous Cell Papilloma, Squamous Cell Carcinoma, Follicular Cell Adenoma, Follicular Cell Carcinoma, Renal Tubular Adenoma, Renal Tubular Carcinoma |

It is important to reiterate that these findings are based on studies with the unlabeled 1,3-DCP. The use of 1,3-DCP-d5 in such long-term carcinogenicity bioassays has not been documented in the available scientific literature.

Correlation between Deuterium Content and Toxicological Endpoints

The specific correlation between the deuterium content of this compound and its toxicological endpoints has not been a subject of direct investigation in the published literature. However, the principles of the kinetic isotope effect provide a theoretical framework for how deuteration could potentially modify the toxicity of the parent compound. portico.org

Deuteration involves the replacement of hydrogen atoms with their heavier, stable isotope, deuterium. This substitution can significantly impact the rate of chemical reactions, particularly those involving the cleavage of a carbon-hydrogen (C-H) bond, which is often a rate-limiting step in the metabolic activation or detoxification of xenobiotics. portico.orgnih.gov

The metabolism of 1,3-DCP is thought to proceed through pathways that may involve cytochrome P450 enzymes. inchem.org If the cleavage of a C-H bond is a critical step in the metabolic pathway leading to a toxic or carcinogenic metabolite, then the presence of a stronger carbon-deuterium (C-D) bond in 1,3-DCP-d5 could slow down this process. splendidlab.com This could potentially lead to a decrease in the formation of reactive intermediates and, consequently, a reduction in toxicity or carcinogenicity. portico.org

Conversely, if deuteration slows down a detoxification pathway, it could lead to increased exposure to the parent compound and potentially enhance its toxicity. portico.orgassumption.edu It is also possible that slowing down one metabolic pathway could shunt the compound towards an alternative metabolic route, which might produce different metabolites with their own unique toxicological profiles. nih.gov

A study on the carcinogenicity of deuterated 1,2-dimethylhydrazine (B38074) in mice demonstrated that deuteration significantly decreased the incidence of colon tumors in males but increased the incidence of hepatomas and lung tumors, suggesting a shift in the metabolic pathway and target organ toxicity. nih.gov This highlights the complexity and compound-specific nature of the effects of deuteration.

Without specific experimental data for 1,3-DCP-d5, any discussion on the correlation between its deuterium content and toxicological endpoints remains speculative. Further research is necessary to elucidate these potential relationships.

Toxicokinetics and Toxicodynamics of 1,3-DCP-d5

The use of deuterated compounds like 1,3-DCP-d5 is common in toxicokinetic studies, often as internal standards for analytical quantification due to their similar chemical behavior to the unlabeled compound. nih.govd-nb.info However, specific studies detailing the full toxicokinetic and toxicodynamic profile of 1,3-DCP-d5 are scarce. The following sections discuss the potential influence of deuteration based on general principles of pharmacokinetics.

Comparative Bioavailability and Distribution of Labeled vs. Unlabeled Compound

There is no direct comparative data on the bioavailability and distribution of 1,3-DCP-d5 versus the unlabeled 1,3-DCP. In general, the physical properties of a deuterated compound are very similar to its non-deuterated counterpart, which would suggest that their passive absorption and distribution characteristics might also be similar. thefdalawblog.com

However, deuteration can influence pre-systemic metabolism in the gut wall and liver. splendidlab.com If 1,3-DCP undergoes significant first-pass metabolism, and this metabolism is affected by the kinetic isotope effect, then the bioavailability of 1,3-DCP-d5 could be different from that of 1,3-DCP. A reduction in the rate of first-pass metabolism for the deuterated compound could lead to a higher proportion of the administered dose reaching systemic circulation, thus increasing its oral bioavailability. splendidlab.com

The distribution of a compound throughout the body is governed by its physicochemical properties, such as lipophilicity and affinity for plasma proteins and tissues. While deuteration does not significantly alter these properties, changes in metabolism could affect the concentration gradients that drive distribution.

Influence of Deuteration on Biological Half-Life and Clearance

The biological half-life and clearance of a drug or toxicant are intrinsically linked to its rate of metabolism and excretion. Deuteration can have a significant impact on these parameters due to the kinetic isotope effect. splendidlab.com

If the metabolic clearance of 1,3-DCP is a major route of elimination and involves the breaking of a C-H bond that is replaced by a C-D bond in 1,3-DCP-d5, the rate of metabolism for the deuterated compound is expected to be slower. splendidlab.com A decreased rate of metabolism would lead to a lower systemic clearance and, consequently, a longer biological half-life. portico.org This has been observed for other deuterated drugs, where a longer half-life allows for less frequent dosing. portico.org

For example, studies with deuterated 2-propanol have been conducted to investigate its metabolism. researchgate.net While not directly comparable to the dichlorinated form, these studies illustrate the utility of deuterated analogs in probing metabolic pathways.

The potential for a longer half-life of 1,3-DCP-d5 could have significant toxicological implications. Increased residence time in the body could lead to prolonged exposure of target tissues to the compound, which might either enhance its toxicity or, if it diverts metabolism away from a toxification pathway, potentially decrease it.

The following table summarizes the potential effects of deuteration on the toxicokinetic parameters of 1,3-DCP, based on general principles. It must be emphasized that this is a theoretical extrapolation in the absence of specific experimental data for 1,3-DCP-d5.

Table 2: Potential Influence of Deuteration on the Toxicokinetics of 1,3-Dichloro-2-propanol

| Toxicokinetic Parameter | Potential Effect of Deuteration (in 1,3-DCP-d5) | Rationale |

| Bioavailability | Potentially Increased | Reduced first-pass metabolism due to the kinetic isotope effect. |

| Distribution | Likely Unchanged | Physicochemical properties governing distribution are not significantly altered by deuteration. |

| Biological Half-Life | Potentially Increased | Slower metabolic clearance due to the kinetic isotope effect. |

| Clearance | Potentially Decreased | Reduced rate of metabolism. |

Further research is required to experimentally determine the toxicokinetic profile of this compound and to validate these theoretical considerations.

Occurrence and Exposure Assessment of 1,3 Dichloro 2 Propanol in Environmental and Food Systems

Detection and Quantification in Environmental Samples (e.g., Water, Waste) Using 1,3-DCP-d5

The use of 1,3-DCP-d5 as an internal standard is essential for precise quantification in complex environmental matrices. nih.govresearchgate.netnih.gov Analytical methods, such as gas chromatography-mass spectrometry (GC-MS), rely on this stable isotope-labeled compound to correct for variations during sample preparation and analysis, ensuring the accuracy of the results. researchgate.netnih.gov

Monitoring Chloropropanol (B1252657) Contamination in Drinking Water and River Water

1,3-DCP can enter natural waters through improper waste and drinking water treatment processes, as well as from industrial activities like the use of epichlorohydrin (B41342) in wet strength resins and the chlorination of water. researchgate.net Consequently, it is considered a potential contaminant in drinking water. researchgate.net

A rapid analytical method has been developed for the sensitive determination of 1,3-DCP in river water, utilizing 1,3-DCP-d5 as an internal standard. researchgate.netnih.gov This method involves extraction with ethyl acetate (B1210297) followed by GC-MS analysis and has a method quantification limit of 0.1 µg/L. researchgate.netnih.gov In a study of over 300 river water samples from 32 sites in Austria, all samples contained 1,3-DCP at concentrations below the quantification limit of 1.0 μg/L. nih.gov Stability tests conducted on Danube river water showed an estimated degradation rate of 1,3-DCP of 0.008 ± 0.0008 per day at 6°C. researchgate.netnih.gov

Analysis in Industrial Effluents and Waste Streams

Industrial activities are a primary source of environmental exposure to 1,3-DCP, mainly from wastes containing epichlorohydrin. nih.govca.gov The compound has been detected in pulp mill effluents and municipal waste landfill leachate. nih.govca.gov The hydrolysis of epichlorohydrin, a major industrial raw material, can contribute to the presence of 1,3-DCP. nih.gov

The analysis of industrial effluents for organic compounds, including those like 1,3-DCP, is crucial for monitoring and controlling pollution. epa.gov GC-MS is a key technique for identifying and quantifying such compounds in various fractions of wastewater effluent samples. epa.gov

Occurrence in Foodstuffs and Dietary Exposure Assessments with Deuterated Standards

1,3-DCP is a foodborne contaminant that can form during the processing of various foodstuffs. nih.goviarc.fr The use of deuterated internal standards like 1,3-DCP-d5 is critical for accurate quantification in complex food matrices. inchem.orgscielo.brnih.gov Analytical methods often involve extraction, derivatization, and subsequent analysis by GC-MS. inchem.orgscielo.br

Analysis in Acid-Hydrolyzed Vegetable Proteins and Soy Sauce

Acid-hydrolyzed vegetable protein (acid-HVP), a widely used seasoning ingredient, was where 1,3-DCP was first identified as a contaminant in 1978. nih.goviarc.fr It is formed during the acid hydrolysis of vegetable protein. ca.gov Consequently, 1,3-DCP is most abundantly found in soy sauce and soy sauce-based products. nih.goviarc.fr

Several studies have reported the levels of 1,3-DCP in soy sauces. One survey in the USA found 1,3-DCP in six out of 21 samples at concentrations ranging from 0.07 to 1.9 mg/kg. inchem.org Another study detected it in five out of 14 soy sauce samples, with concentrations between 0.01 and 4.3 mg/kg. inchem.org The use of 1,3-DCP-d5 in headspace GC-MS methods has enabled the detection of 1,3-DCP in soy sauce at concentrations below 0.005 mg/kg. inchem.orgnih.gov

Detection in Other Food Categories (e.g., Bakery Foods, Edible Oils and Fats)

Beyond soy products, 1,3-DCP has been detected in other food categories. It has been found in bakery foods, where its presence is linked to heat processing in the presence of fat and low water activity. researchgate.netnih.gov Edible oils and fats, especially refined oils, are considered a main source of chloropropanols in thermally processed foods. derpharmachemica.com Other foods where 1,3-DCP has been identified include malt (B15192052) products, sausages, minced beef, ham, and some battered and fried fish fillets. ca.gov In a study analyzing various foodstuffs, fish and seafood showed a high detection rate for 1,3-DCP. nih.gov

Dietary Exposure Estimation Using Advanced Analytical Methods

Advanced analytical methods, which often employ deuterated internal standards like 1,3-DCP-d5 for accuracy, are used to estimate dietary exposure to 1,3-DCP. scielo.brnih.govd-nb.info The Joint FAO/WHO Expert Committee on Food Additives (JECFA) estimated the international representative average dietary exposure of the general population to be 0.051 μg/kg of body weight per day. nih.govwho.int For high consumers, including children, the exposure was estimated at 0.136 μg/kg of body weight per day. nih.govwho.int

These exposure estimates are compared against toxicological reference values to assess potential health risks. Based on the margin of exposure (MOE) approach, which compares the estimated human intake to a dose causing cancer in animal studies, the JECFA concluded that the estimated intakes of 1,3-DCP were of low concern for human health. scielo.brwho.int

Regulatory and Risk Assessment Frameworks

The regulation and risk assessment of 1,3-dichloro-2-propanol (B29581) (1,3-DCP), a contaminant formed during the processing of certain foods and materials, involves various international and national bodies. These frameworks are essential for managing potential human health risks associated with its exposure through food and water. The deuterated form, 1,3-Dichloro-2-propanol-d5, serves as a critical internal standard for the accurate quantification of 1,3-DCP in analytical testing, ensuring the reliability of data used in these assessments. nih.gov

International and National Regulations on 1,3-DCP Levels in Food and Water

Regulatory limits for 1,3-DCP in food and food contact materials have been established by several countries and regional authorities, often in conjunction with regulations for the more prevalent chloropropanol, 3-monochloro-1,2-propanediol (3-MCPD). nih.goviarc.fr The control of 3-MCPD is sometimes considered sufficient to also limit the presence of 1,3-DCP. nih.gov However, given the toxicological profile of 1,3-DCP, several authorities have set specific maximum levels. nih.govresearchgate.net

In the United States, the Food and Drug Administration (FDA) has set a limit for 1,3-DCP in acid-hydrolysed vegetable protein at 0.05 mg/kg. nih.goviarc.fr Furthermore, for dimethylamine-epichlorohydrin copolymer resins used in contact with food, the FDA has established a residue limit of 1000 ppm for 1,3-DCP. nih.gov In contrast, the U.S. Environmental Protection Agency (EPA) has made a determination not to regulate 1,3-dichloropropene (B49464) (a related compound for which 1,3-DCP is a precursor) with a national primary drinking water regulation, based on findings that it does not occur in public water systems at a frequency and at levels of public health concern.

Australia and New Zealand, under the Food Standards Code, have implemented a maximum level of 0.005 mg/kg for 1,3-DCP in soy and oyster sauces, calculated on a 40% dry matter basis. industrialchemicals.gov.au Switzerland has a limit of 0.05 mg/kg for 1,3-DCP in savory sauces. nih.goviarc.fr

In Europe, Germany's Federal Institute for Risk Assessment (BfR) has stipulated in its recommendation for food contact paper and paperboard that 1,3-DCP must not be detectable in the water extract, with a detection limit of 2 µg/L. iarc.frsgs.comtuv.com This requirement is also mirrored in the MERCOSUR resolution for food-contact cellulosic materials. sgs.com

Below is a summary of selected international and national regulations for 1,3-DCP.

Table 1: Selected International and National Regulations for 1,3-Dichloro-2-propanol (1,3-DCP)

Risk Characterization and Margin of Exposure Calculations

For genotoxic carcinogens like 1,3-DCP, where a safe level of exposure cannot be established, regulatory bodies utilize the Margin of Exposure (MOE) approach for risk characterization. who.intscielo.br The MOE is a ratio that compares a point of departure (PoD), such as the benchmark dose lower confidence limit (BMDL10), to the estimated human exposure to the substance. scielo.br A higher MOE generally indicates a lower level of health concern. scielo.br

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 1,3-DCP and concluded that its critical effect is carcinogenicity. who.int Due to positive findings in in-vitro genotoxicity tests and a lack of complete understanding of the tumor formation mechanism, a genotoxic mode of action could not be ruled out. who.int Consequently, JECFA determined that establishing a tolerable daily intake was inappropriate. fao.org

Instead, JECFA performed a benchmark dose (BMD) analysis on carcinogenicity data from animal studies. The lowest calculated BMDL10, which represents the lower 95% confidence limit on the dose that produces a 10% increase in tumor incidence, was 3.3 mg/kg of body weight per day. who.intscielo.br This value was derived from the incidence of tumors at all affected sites in male rats. who.int

JECFA compared this BMDL10 to estimated dietary intakes for the general population. The mean intake was estimated at 0.051 µg/kg bw per day, and the high-level intake (including young children) was estimated at 0.136 µg/kg bw per day. who.int These intake levels resulted in MOEs of approximately 65,000 for the general population and 24,000 for high consumers. who.intscielo.br Based on these large margins of exposure, JECFA concluded that the estimated dietary intake of 1,3-DCP was of low concern for human health. who.int Other assessments have noted that the margin between high consumer exposure and levels causing tumors in animals is extremely large, in the order of 200,000-fold, suggesting a very low public health risk. foodstandards.gov.au

The key values used in the risk characterization of 1,3-DCP are summarized in the table below.

Table 2: Key Toxicological and Exposure Values for 1,3-DCP Risk Characterization (JECFA)

Research Gaps and Future Directions for 1,3 Dichloro 2 Propanol D5 Studies